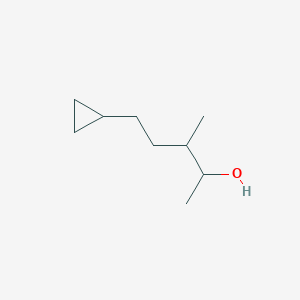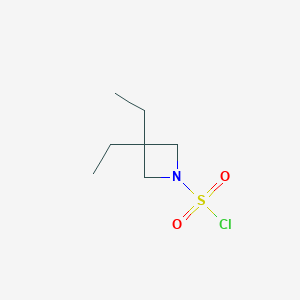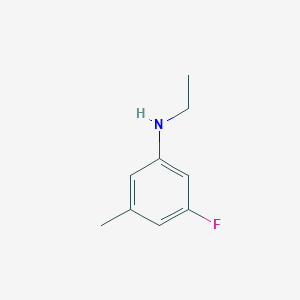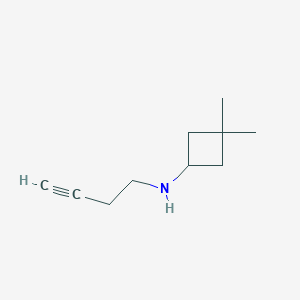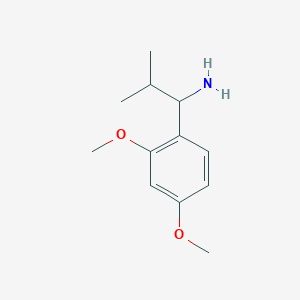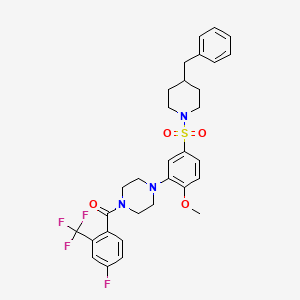![molecular formula C10H11Cl2NO B15271944 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol](/img/structure/B15271944.png)
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol is a chemical compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a dichlorophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol typically involves multiple steps. One common method includes the following steps:
Formation of Cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Chlorination: The phenol ring is chlorinated using reagents like chlorine gas or thionyl chloride to introduce the dichloro groups at the 2 and 6 positions.
Coupling Reaction: The cyclopropylmethylamine is then coupled with the dichlorophenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenol moiety can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: shares similarities with other dichlorophenol derivatives and cyclopropyl-containing compounds.
2,6-Dichlorophenol: Lacks the amino and cyclopropylmethyl groups, leading to different chemical properties.
Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the dichlorophenol structure.
Uniqueness
The combination of the cyclopropylmethyl and dichlorophenol moieties in this compound imparts unique chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI Key |
KEENTFXKYDZLFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C(=C2)Cl)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
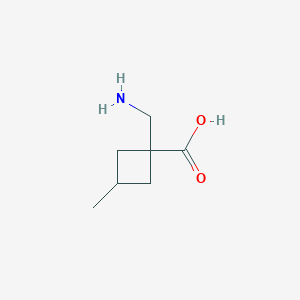
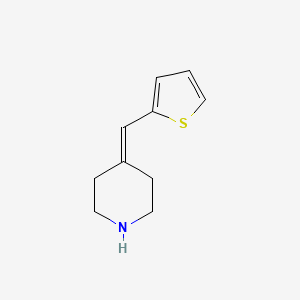
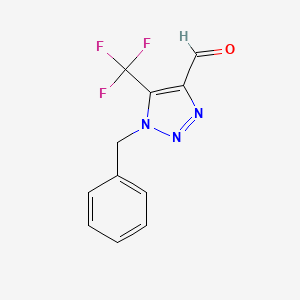
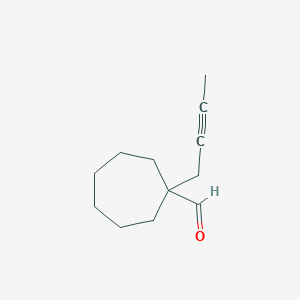
![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
